REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].[C:7]1([OH:17])[C:16]2[CH2:15][CH:14]=[CH:13][CH2:12][C:11]=2[CH:10]=[CH:9][CH:8]=1.S(OC)(OC)(=O)=O>C(O)C>[CH3:1][O:17][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[CH2:15][CH:14]=[CH:13][CH2:12]2 |f:0.1.2|
|
Name
|
|
Quantity
|
193.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2CC=CCC12)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
66.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between 5° C. and 10° C
|
Type
|
CUSTOM
|
Details
|
the absence of starting material (about 2 hr)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filter off the solids
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
ADDITION
|
Details
|
Dilute the residual brown oil with diethyl ether (500 mL)
|
Type
|
WASH
|
Details
|
wash with 10% aqueous ammonium hydroxide (500 mL), water (500 mL), brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a brown oil (73 g)
|
Type
|
CUSTOM
|
Details
|
Purify the crude product
|
Type
|
DISTILLATION
|
Details
|
by short path distillation under vacuum (bp 120-130° C./5 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CC=CCC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 g | |
YIELD: PERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |